7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
説明
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin is a major metabolite of Irinotecan . It is an anticancer drug belonging to the class of topoisomerase I inhibitors . It has shown significant antitumor activity against a broad spectrum of experimental tumor models .
Synthesis Analysis
The compound is a derivative of camptothecin and is used in the treatment of various types of cancer, including colorectal cancer . It undergoes enzymatic conversion in the body to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), a potent topoisomerase I inhibitor .Molecular Structure Analysis
The molecular formula of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin is C28H30N4O6 . It is a highly effective camptothecin analog that has been approved for the treatment of colon cancer .Chemical Reactions Analysis
Carboxylesterases metabolize the carbamate prodrug 7-ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin to its active metabolite 7-ethyl-10-hydroxycamptothecin (SN-38), a potent topoisomerase I inhibitor . CYP3A4 oxidizes the compound to two major oxidative metabolites .Physical And Chemical Properties Analysis
The molecular weight of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin is 518.56 . It is a water-soluble analog of camptothecin .科学的研究の応用
Anticancer Drug Synthesis
NPC is a key metabolite in the synthesis of anticancer drugs . It is derived from camptothecin, a potent inhibitor of DNA topoisomerase I, which is crucial for DNA replication and transcription. NPC serves as a precursor for the semi-synthesis of clinically relevant camptothecin derivatives, such as irinotecan and topotecan . These derivatives are used to treat various cancers, including lung, cervical, ovarian, colon, uterine, and brain cancers.
Drug Metabolism Studies
NPC is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the oxidative metabolism of many drugs. Understanding the metabolism of NPC can provide insights into drug-drug interactions, especially for patients undergoing chemotherapy with irinotecan .
Pharmacokinetics and Dynamics
The pharmacokinetic properties of NPC, such as absorption, distribution, metabolism, and excretion, are studied to optimize its therapeutic use. NPC’s conversion to SN-38, its active metabolite, is a key focus area to maximize its antitumor activity while minimizing side effects .
Chemical Synthesis and Modification
NPC is used in chemical research to synthesize and modify camptothecin analogs. These analogs are designed to have improved water solubility, higher activity, and less toxicity compared to the parent compound .
Molecular Docking and QSAR Studies
Quantitative structure-activity relationship (QSAR) and molecular docking studies involving NPC are conducted to predict the biological activity of camptothecin derivatives. These studies help in designing new compounds with desired properties for cancer therapy .
将来の方向性
特性
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFTHDYKJHNEV-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471908 | |
Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
CAS RN |
185304-42-1 | |
Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185304421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-ETHYL-10-(4-AMINO-1-PIPERIDINO)CARBONYLOXYCAMPTOTHECIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG4PRF4VUS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of cytochrome P450 3A4 (CYP3A4) in the metabolism of irinotecan?
A1: CYP3A4 plays a crucial role in the metabolism of irinotecan, converting it into several oxidative metabolites, including NPC and 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin (APC). [, ] Research using human liver microsomes and cell lines expressing specific CYP enzymes has demonstrated that CYP3A4 is the primary enzyme responsible for the formation of both NPC and APC from irinotecan. [, ]
Q2: How does gefitinib, a tyrosine kinase inhibitor, affect the formation of NPC from irinotecan?
A2: Studies have shown that gefitinib inhibits the formation of NPC from irinotecan in both human liver and small intestinal microsomes. [] This inhibition was observed to be concentration-dependent, with higher concentrations of gefitinib leading to a greater reduction in NPC formation. []
Q3: Is there a difference in how CYP3A4 and CYP3A5 metabolize irinotecan?
A3: While both CYP3A4 and CYP3A5 are members of the cytochrome P450 3A family, they exhibit distinct metabolic profiles for irinotecan. [] CYP3A4 primarily generates NPC, APC, and a hydroxylated metabolite (M2) from irinotecan. [] In contrast, CYP3A5 does not produce NPC, APC, or M2. Instead, it forms a unique metabolite (M4) through de-ethylation of the camptothecin moiety. []
A4: Population pharmacokinetic modeling suggests that while both metabolites originate from irinotecan, their formation pathways differ. [] The model indicates that NPC, like SN-38 (another irinotecan metabolite), is likely formed from the lactone form of irinotecan. Conversely, the model suggests that APC is formed from the carboxylate form of irinotecan. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。